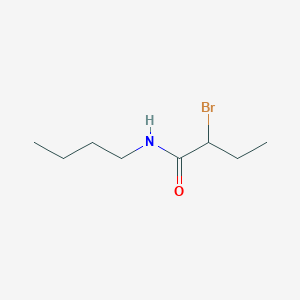

2-bromo-N-butylbutanamide

Overview

Description

Synthesis Analysis

The synthesis of brominated organic compounds is a common theme in the provided papers. For instance, the synthesis of dihydropyrimidinones is catalyzed by N-butyl-N,N-dimethyl-α-phenylethylammonium bromide under solvent-free conditions, which suggests that similar brominated catalysts might be used in the synthesis of 2-bromo-N-butylbutanamide . Additionally, the synthesis of 5-bromo-3-sec-butyl-6-methyluracil using 2-bromobutane implies that bromoalkanes can be key starting materials in the synthesis of brominated amides .

Molecular Structure Analysis

While the molecular structure of 2-bromo-N-butylbutanamide is not directly analyzed in the papers, the structure determination of Bromacil through NMR and IR spectroscopy indicates that similar analytical techniques could be employed to elucidate the structure of 2-bromo-N-butylbutanamide .

Chemical Reactions Analysis

The papers do not provide specific reactions for 2-bromo-N-butylbutanamide, but they do describe reactions involving brominated intermediates. For example, the regioselective 2,4-dibromohydration of conjugated enynes to synthesize 2-(2,4-dibromobut-2-enoyl)benzoate shows how bromine can be incorporated into organic molecules . This knowledge could be extrapolated to understand the reactivity of the bromine atom in 2-bromo-N-butylbutanamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-bromo-N-butylbutanamide are not discussed in the papers. However, the synthesis and characterization of related brominated compounds, such as 5-bromo-3-sec-butyl-6-methyluracil, provide a precedent for the types of properties that might be expected, such as solubility, melting point, and stability .

Scientific Research Applications

Chemical Behavior and Kinetics

- 2-bromo-N-butylbutanamide shows interesting chemical behavior in basic mediums, such as undergoing ring closure to form derivatives and subsequent hydrolysis to different derivatives. This has been demonstrated in studies involving kinetics and mechanism formation, where different values of dissociation constants and cyclization rate constants were observed for derivatives of 2-bromo-N-butylbutanamide (Sedlák, Hejtmánková, Kašparová, & Kaválek, 2002).

Xanthine Oxidase Inhibitory Properties

- Some derivatives of 2-bromo-N-butylbutanamide were examined for their inhibitory activity against xanthine oxidase, a key enzyme in the purine metabolism pathway. However, they did not exhibit significant inhibitory effects, suggesting their noncyclic structure might impact biological activity (Smelcerovic et al., 2016).

Potential as Anti-Diabetic Agents

- The compound has been used in the synthesis of N-substituted derivatives showing potential as anti-diabetic agents. This was evidenced by their effective inhibition of the α-glucosidase enzyme, suggesting a promising avenue for further research in diabetes treatment (Nazir et al., 2018).

Synthesis of Mixed-Metal Assemblies

- 2-bromo-N-butylbutanamide plays a role in the synthesis of mixed-metal assemblies, which are important in the study of materials science and magnetic properties (Tamaki et al., 1992).

Synthesis and Biological Activity Screening

- Novel derivatives of 2-bromo-N-butylbutanamide were synthesized and screened for various biological activities, including cytotoxicity, anti-inflammatory, and antibacterial activities. Their low cytotoxicity makes them interesting for further exploration in drug development (Yancheva et al., 2015).

Lipoxygenase Inhibition

- Derivatives of 2-bromo-N-butylbutanamide were investigated as lipoxygenase inhibitors, an important target for anti-inflammatory drugs. This research highlights the compound's utility in developing new pharmacological agents (Aziz‐ur‐Rehman et al., 2016).

Applications in CO2 Capture

- Studies involving tetra-n-butyl ammonium bromide, a compound closely related to 2-bromo-N-butylbutanamide, have shown its effectiveness in CO2 capture and hydrate-based gas separation processes, highlighting potential environmental applications (Li et al., 2018).

Herbicidal Activity

- Investigations into the herbicidal activity of compounds structurally similar to 2-bromo-N-butylbutanamide have been conducted, indicating its potential utility in agricultural sciences (Osamu et al., 2010).

Safety and Hazards

While specific safety data for 2-bromo-N-butylbutanamide is not available, it’s important to handle all chemical compounds with care. Brominated compounds can be hazardous and may cause burns to the skin, eyes, and mucous membranes . They should be handled in a well-ventilated area, and direct contact with the skin and eyes should be avoided .

properties

IUPAC Name |

2-bromo-N-butylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrNO/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6H2,1-2H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIBXFFZNSTIGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C(CC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-butylbutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![amino{[(4-chloro-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methyl]sulfanyl}methaniminium bromide](/img/structure/B3033591.png)

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-1-methyl-1H-benzimidazol-5-amine](/img/structure/B3033594.png)

![2-Ethoxy-5-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzaldehyde](/img/structure/B3033613.png)

![[5-(4-aminophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3033614.png)